molecular formula C19H18BrN5OS B308213 10-BROMO-3-(BUTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

10-BROMO-3-(BUTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE

Cat. No.: B308213
M. Wt: 444.4 g/mol
InChI Key: NKPNGJNKPVQRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-BROMO-3-(BUTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a butylthio group, and a pyridinyl moiety, making it an interesting subject for chemical and pharmacological studies.

Properties

Molecular Formula

C19H18BrN5OS

Molecular Weight

444.4 g/mol

IUPAC Name

10-bromo-3-butylsulfanyl-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C19H18BrN5OS/c1-2-3-9-27-19-23-18-16(24-25-19)14-10-13(20)6-7-15(14)22-17(26-18)12-5-4-8-21-11-12/h4-8,10-11,17,22H,2-3,9H2,1H3

InChI Key

NKPNGJNKPVQRLM-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CN=CC=C4)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CN=CC=C4)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-BROMO-3-(BUTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazepine ring.

    Introduction of the Triazino Group: The triazino group is introduced through a nucleophilic substitution reaction, often using triazine derivatives.

    Bromination: The bromine atom is introduced via electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS) as the brominating agents.

    Attachment of the Butylthio Group: The butylthio group is attached through a thiolation reaction, using butylthiol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

10-BROMO-3-(BUTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the bromine site using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under conditions like reflux or microwave-assisted synthesis.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyridinyl and triazino groups suggests possible interactions with biological macromolecules.

Medicine

Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit activity against certain diseases due to their ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 10-BROMO-3-(BUTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves its interaction with specific molecular targets. The bromine and butylthio groups may facilitate binding to enzymes or receptors, while the triazino and pyridinyl moieties could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 2-[7-Acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate

Uniqueness

10-BROMO-3-(BUTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is unique due to its specific combination of functional groups and its structural framework. The presence of the butylthio group, in particular, distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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